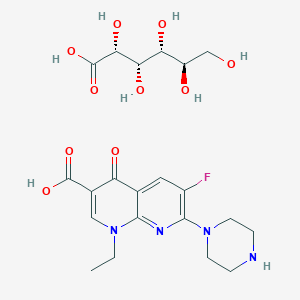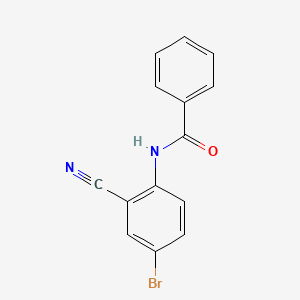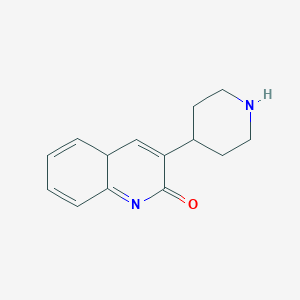
3-piperidin-4-yl-4aH-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-piperidin-4-yl-4aH-quinolin-2-one is an organic compound belonging to the quinolinone familyThis compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-piperidin-4-yl-4aH-quinolin-2-one involves the hydrogenation of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one. The reaction is carried out in methanol with 10% palladium on carbon as a catalyst under hydrogen atmosphere at 50°C for 5.5 hours . Another method involves treating 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate with hydrochloric acid in dioxane at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-piperidin-4-yl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon for hydrogenation, hydrochloric acid for hydrolysis, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like methanol or dioxane .
Major Products Formed
The major products formed from these reactions include various quinolin-2-one derivatives, hydrogenated forms of the compound, and substituted quinolin-2-ones .
科学的研究の応用
3-piperidin-4-yl-4aH-quinolin-2-one has numerous scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties, making it a valuable tool in biological research.
Industry: The compound is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 3-piperidin-4-yl-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an antagonist to certain receptors involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
Piperidine: A simple nitrogen-containing heterocycle with various applications in organic synthesis and pharmaceuticals.
Pyridine: Another nitrogen-containing heterocycle widely used in the chemical industry.
Quinoline: A structural analog with similar biological activities and applications.
Uniqueness
3-piperidin-4-yl-4aH-quinolin-2-one is unique due to its specific combination of the piperidine and quinolinone moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
3-piperidin-4-yl-4aH-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-11,15H,5-8H2 |
InChIキー |
SUAGNJNILTVKSI-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC3C=CC=CC3=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)
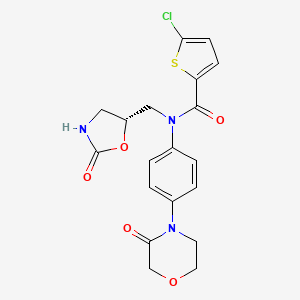
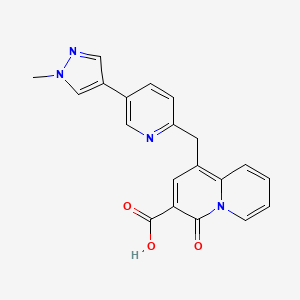
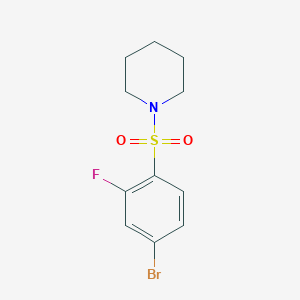
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
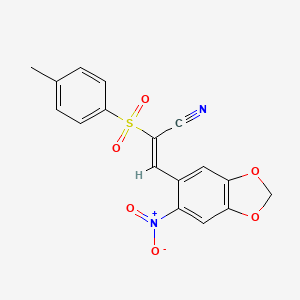
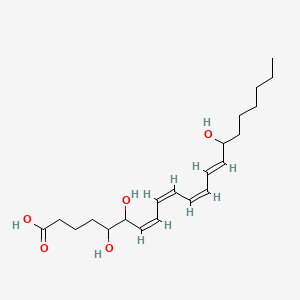
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
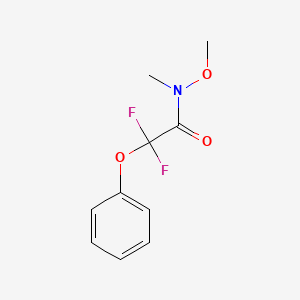
![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)

